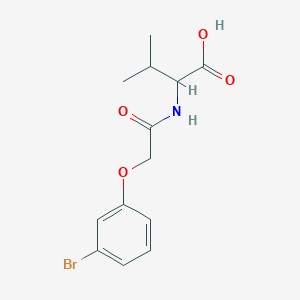

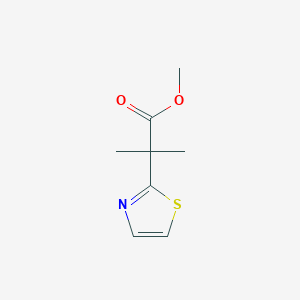

![molecular formula C13H12ClNO3S2 B2668181 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 314028-76-7](/img/structure/B2668181.png)

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide

Übersicht

Beschreibung

“3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” would be a more complex derivative of this basic thiophene structure.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex. For instance, the CH-acidic position in certain compounds allows for the attacking of the nitrile yielding the 3-aminothiophene . This newly formed amino group can then react in a domino process with a ketone to form an enamine, which condenses with the keto-group to form a pyridine ring .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” would be influenced by its specific structural modifications.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.

Anti-psychotic Applications

Thiophene-based compounds have been used in the development of anti-psychotic drugs . These drugs can help manage conditions like schizophrenia and bipolar disorder.

Anti-arrhythmic Effects

Thiophene derivatives have shown potential in the treatment of heart rhythm disorders . They can be used to develop anti-arrhythmic drugs that help regulate the heartbeat.

Anti-anxiety Medication

Compounds based on thiophene have been used in the development of anti-anxiety medication . These drugs can help manage anxiety disorders and symptoms.

Anti-fungal Applications

Thiophene-based compounds have demonstrated anti-fungal properties . They can be used in the development of drugs to treat fungal infections.

Antioxidant Properties

Thiophene derivatives have shown antioxidant properties . They can help protect the body’s cells from damage caused by free radicals.

Anti-mitotic Effects

Thiophene-based compounds have demonstrated anti-mitotic effects . They can inhibit cell division, which can be useful in the treatment of cancer.

Anti-microbial Applications

Thiophene derivatives have been used in the development of anti-microbial drugs . These drugs can help treat bacterial and other microbial infections.

Zukünftige Richtungen

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” will continue to be a significant area of focus in the future.

Eigenschaften

IUPAC Name |

3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEXOIAHISDPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333113 | |

| Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide | |

CAS RN |

314028-76-7 | |

| Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2668109.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2668110.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)

![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)

![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)